5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core (thiazole and triazole rings) substituted with a 3,4-dimethoxyphenyl group and a 4-(2-hydroxyethyl)piperazine moiety. Its structural complexity suggests pharmacological relevance, particularly in targeting enzymes or receptors due to the piperazine and methoxy substituents, which are common in bioactive molecules .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-27-14-4-3-13(11-15(14)28-2)16(23-7-5-22(6-8-23)9-10-25)17-18(26)24-19(29-17)20-12-21-24/h3-4,11-12,16,25-26H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVOZKWVOFOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole rings, followed by the introduction of the piperazine moiety and the 3,4-dimethoxyphenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, primarily involving:
- Key Conditions :
- Temperature: 80–110°C for cyclocondensation.
- Solvents: Ethanol, DMF, or acetic acid.
- Catalysts: AcONa for acid-mediated steps.
Hydroxyl Group (C6-OH)
The hydroxyl group at position 6 undergoes:
- Esterification : Reacts with acetyl chloride to form 6-acetoxy derivatives.
- Oxidation : Converts to a ketone using MnO₂ in acetone (reflux, 8 hr) .
Piperazine Ring
The 4-(2-hydroxyethyl)piperazine moiety participates in:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine.
- Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride).
Thiazole-Triazole Core
- Electrophilic Substitution : Bromination at C2 or C5 positions using NBS in CCl₄ .
- Nucleophilic Attack : Reacts with Grignard reagents at the triazole N1 position .
Stability and Degradation
- Thermal Stability : Decomposes above 200°C (TGA data).
- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases:
Catalytic and Biological Interactions
Scientific Research Applications
5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogs from literature:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Isoxazole-pyrimidine hybrids () lack the thiazolo-triazole core but share methoxyphenyl substituents, suggesting divergent pharmacological targets .
Piperazine derivatives with hydroxyethyl (target compound, 6c) vs. chlorophenyl () substituents modulate solubility and receptor affinity. Hydroxyethyl may improve water solubility, while chlorophenyl increases lipophilicity .
Synthetic Pathways :
- The target compound likely shares synthetic routes with ’s derivatives, involving condensation of thiazolo-triazole precursors with substituted piperazines under acidic or basic conditions .
- highlights the use of nucleophilic aromatic substitution for introducing dichlorophenyl-piperazine groups, a strategy applicable to the target compound’s synthesis .
Pharmacological Implications
- Antifungal Activity: identifies triazolo-thiadiazoles with 4-methoxyphenyl groups as inhibitors of lanosterol 14α-demethylase, a cytochrome P450 enzyme. The target compound’s dimethoxyphenyl and piperazine groups may similarly target fungal enzymes .
- Acetylcholinesterase (AChE) Inhibition : ’s QSAR model indicates that methoxy and hydroxy groups enhance AChE binding. The hydroxyl at position 6 in the target compound could optimize interactions with the enzyme’s catalytic site .
Biological Activity
5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886912-91-0) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antitumor properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.6 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O4S |
| Molecular Weight | 447.6 g/mol |
| CAS Number | 886912-91-0 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- In vitro Studies : Research conducted by the National Cancer Institute evaluated various triazole derivatives against multiple cancer cell lines including leukemia and breast cancer. The results indicated significant cytotoxic effects against these cancer types .
- Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways involved in tumor growth and proliferation. Triazole derivatives have been shown to interfere with DNA synthesis and induce apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations have revealed that derivatives of triazoles exhibit various biological activities including:
- Antimicrobial Activity : Compounds similar to the target molecule have demonstrated efficacy against several bacterial strains .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds possess anti-inflammatory properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have documented the therapeutic effects of triazole derivatives:
- Case Study 1 : A study on a related triazole compound showed a reduction in tumor size in animal models of breast cancer after treatment over four weeks. The compound was administered at varying dosages to assess efficacy and safety .
- Case Study 2 : Another investigation highlighted the use of triazole derivatives in combination therapies for enhancing the effectiveness of existing chemotherapeutic agents. This approach has shown promising results in preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
